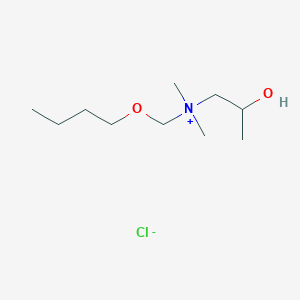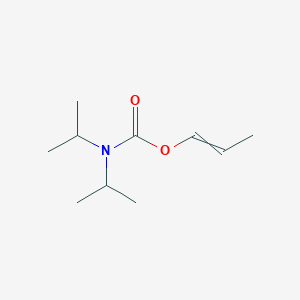
1,2-Benzenedicarbonitrile, 4-phenoxy-5-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenedicarbonitrile, 4-phenoxy-5-(phenylthio)- is a complex organic compound with the molecular formula C14H8N2S This compound is characterized by the presence of both phenoxy and phenylthio groups attached to a benzenedicarbonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarbonitrile, 4-phenoxy-5-(phenylthio)- typically involves multiple steps. One common method starts with the reaction of hydroquinone with an alkali solution to produce a phenolate. This intermediate is then reacted with cyanogen trichloride to produce 4-phenoxyphthalonitrile. Finally, the product is obtained by crystallization and drying .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarbonitrile, 4-phenoxy-5-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The phenoxy and phenylthio groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
1,2-Benzenedicarbonitrile, 4-phenoxy-5-(phenylthio)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarbonitrile, 4-phenoxy-5-(phenylthio)- involves its interaction with specific molecular targets and pathways. The phenoxy and phenylthio groups play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenedicarbonitrile, 4-phenoxy-: This compound lacks the phenylthio group, making it less versatile in certain reactions.
1,2-Benzenedicarbonitrile, 4-amino-5-(phenylthio)-: The presence of an amino group instead of a phenoxy group alters its chemical properties and reactivity.
Uniqueness
1,2-Benzenedicarbonitrile, 4-phenoxy-5-(phenylthio)- is unique due to the combination of phenoxy and phenylthio groups, which provide distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
620175-23-7 |
|---|---|
Molecular Formula |
C20H12N2OS |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-phenoxy-5-phenylsulfanylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C20H12N2OS/c21-13-15-11-19(23-17-7-3-1-4-8-17)20(12-16(15)14-22)24-18-9-5-2-6-10-18/h1-12H |
InChI Key |
HXTURSXWHICZQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C(=C2)C#N)C#N)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12600483.png)


![6-Chloro-2-methyl-11H-indolo[3,2-C]quinoline](/img/structure/B12600497.png)




![Silane, (1,1-dimethylethyl)dimethyl[2-methyl-4-(phenylsulfonyl)butoxy]-](/img/structure/B12600558.png)

![1,2,3,6,8,9-Hexabromodibenzo[b,d]furan](/img/structure/B12600568.png)
![2-Pentynoic acid, 4-[(ethoxycarbonyl)oxy]-, ethyl ester, (4S)-](/img/structure/B12600576.png)
